5-Ethoxy-1,3-oxazole-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1,3-oxazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYWAJPCGWYCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Ethoxy 1,3 Oxazole 2 Carbohydrazide
Strategic Approaches to the 1,3-Oxazole Core Synthesis
The formation of the 1,3-oxazole nucleus is the foundational step in the synthesis of the target compound. This aromatic five-membered heterocycle can be constructed through various cyclization strategies. nih.gov
Several classical methods have long been established for the synthesis of the oxazole (B20620) ring, providing reliable, albeit sometimes harsh, pathways to this heterocyclic core.
Robinson-Gabriel Synthesis: This method involves the cyclization and subsequent dehydration of α-acylamino ketones. pharmaguideline.com The process typically requires dehydrating agents such as sulfuric acid or phosphorus pentachloride. While effective for 2,5-disubstituted oxazoles, the requisite starting materials can be complex to prepare.
Fischer Oxazole Synthesis: Discovered in 1896, this synthesis occurs between equimolar amounts of cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com It primarily yields 2,5-disubstituted oxazoles.
Van Leusen Oxazole Synthesis: A highly versatile method for creating 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This reaction proceeds via a [3+2] cycloaddition under basic conditions, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.gov This method is particularly relevant for the synthesis of 5-alkoxy oxazoles.
| Method | Precursors | Key Features |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Requires strong dehydrating agents (e.g., H₂SO₄, POCl₃). pharmaguideline.com |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | An early method for 2,5-disubstituted oxazoles. ijpsonline.com |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | A mild and efficient one-pot reaction for 5-substituted oxazoles. nih.gov |
Modern synthetic chemistry has introduced milder and more efficient catalytic methods for constructing the oxazole ring, often with improved yields and functional group tolerance.
Metal-Catalyzed Cyclizations: Various transition metals, including gold, copper, and palladium, have been employed to catalyze the formation of oxazoles. Gold catalysts, for instance, can facilitate the cycloisomerization of propargylic amides to form the oxazole ring under mild conditions. researchgate.net Copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to provide 2,4-disubstituted oxazoles. organic-chemistry.org Palladium catalysts are effective in mediating the coupling of N-propargylamides with aryl iodides, which is followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient strategy. For example, 2,5-diaryloxazoles can be synthesized from α-azidochalcones under visible-light irradiation mediated by 2,4-dinitrophenol (B41442) (2,4-DNP). organic-chemistry.org Another approach uses a ruthenium-based photocatalyst for the reaction of α-bromoketones and benzylamines at room temperature. organic-chemistry.org
Introduction of the Ethoxy Functionality onto the Oxazole Nucleus
The placement of an ethoxy group at the C-5 position is a critical step that significantly influences the choice of synthetic strategy. This can be achieved either by direct functionalization of a pre-formed oxazole ring or, more commonly, by using a precursor that already contains the required ethoxy moiety.
Direct electrophilic aromatic substitution on the oxazole ring is challenging but can occur at the C-5 position, particularly when the ring is activated by electron-donating groups. wikipedia.org However, for an ethoxy group, it is more practical to incorporate it during the ring formation step to ensure regioselectivity. The Diels-Alder reaction of alkoxy-substituted oxazoles is a known pathway for creating other complex molecules like pyridines, highlighting the stability and utility of these intermediates. wikipedia.org
The most direct approach to a 5-ethoxy oxazole involves building the ring from precursors that already contain this functionality. The Van Leusen reaction is well-suited for this, where an appropriately substituted aldehyde can react with TosMIC to yield the desired 5-substituted product. nih.gov
Formation of the Carbohydrazide (B1668358) Side Chain at the C-2 Position
The final functionalization step to produce 5-Ethoxy-1,3-oxazole-2-carbohydrazide is the formation of the carbohydrazide group at the C-2 position of the oxazole ring. This transformation is reliably and efficiently achieved through the hydrazinolysis of a corresponding ester precursor.
The common procedure involves reacting the ethyl or methyl ester of the oxazole-2-carboxylic acid (in this case, ethyl 5-ethoxy-1,3-oxazole-2-carboxylate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or propan-2-ol, often with heating under reflux to drive the reaction to completion. nih.govgoogle.com The carbohydrazide product often precipitates from the reaction mixture upon cooling or can be isolated by removal of the solvent. This method is widely used for the synthesis of various heterocyclic carbohydrazides due to its high efficiency and straightforward execution. researchgate.net
| Reaction Step | Reagents | Typical Conditions | Product |
| Hydrazinolysis | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate, Hydrazine Hydrate | Ethanol, Reflux | This compound |
Direct Acylation and Hydrazinolysis Methods
The most direct and widely utilized method for the preparation of carbohydrazides is the hydrazinolysis of corresponding esters. egranth.ac.in This reaction involves the nucleophilic acyl substitution of an ester with hydrazine hydrate. In the context of this compound, the immediate precursor would be an alkyl ester, such as ethyl or methyl 5-ethoxy-1,3-oxazole-2-carboxylate.
The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often using a solvent like ethanol to ensure homogeneity. egranth.ac.inresearchgate.net The general mechanism involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the stable hydrazide. The reaction is usually driven to completion by the volatility of the alcohol byproduct.
Reaction Scheme: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O (where R = 5-ethoxy-1,3-oxazol-2-yl and R' = alkyl group)
An alternative, though less common for this final step, is the direct acylation of hydrazine. This would involve activating the corresponding 5-ethoxy-1,3-oxazole-2-carboxylic acid, for instance by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with hydrazine. However, the high reactivity of acyl chlorides can sometimes lead to the formation of undesired diacylhydrazine byproducts. egranth.ac.in Therefore, hydrazinolysis of the ester remains the more controlled and preferred method.
Multi-step Synthetic Routes from Oxazole Carboxylates
Since the direct methods rely on the availability of the 5-ethoxy-1,3-oxazole-2-carboxylate precursor, multi-step syntheses are required to construct this key intermediate. The formation of the substituted oxazole ring is the core of these synthetic routes. Various classical methods for oxazole synthesis can be adapted for this purpose, including the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones) and the van Leusen reaction. organic-chemistry.orgmdpi.comnih.gov
A plausible multi-step pathway could commence with a readily available starting material to build the oxazole core. For instance, the synthesis could start from diethyl aminomalonate. nih.gov A potential synthetic sequence is outlined below:
N-acylation: Reaction of diethyl aminomalonate with an appropriate acylating agent to introduce the precursor for the C2 position of the oxazole ring.
Cyclodehydration: Treatment of the N-acylated intermediate with a dehydrating agent (e.g., iodine and triphenylphosphine) to facilitate the closure of the oxazole ring, yielding a protected 5-ethoxyoxazole (B79106) derivative. nih.gov
Introduction of the Carboxylate Group: Functionalization at the C2 position to install the carboxylate group, if not already present from the initial acylating agent.
Hydrazinolysis: The final step involves the conversion of the synthesized ethyl 5-ethoxy-1,3-oxazole-2-carboxylate to the target this compound by reacting it with hydrazine hydrate, as described in the previous section. egranth.ac.inrasayanjournal.co.in
Continuous-flow processes have also been developed for the multi-step synthesis of other functionalized oxazoles, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov Such a strategy could potentially be adapted for the production of the required oxazole carboxylate intermediate.
Optimization of Reaction Conditions and Yields
Solvent Effects and Catalysis
For the oxazole ring synthesis , the choice of solvent and catalyst is critical. In van Leusen-type syntheses, polar aprotic solvents are often employed. Recent advancements have demonstrated the use of ionic liquids as reusable solvents, which can lead to high yields of 4,5-disubstituted oxazoles. organic-chemistry.orgmdpi.com Palladium-catalyzed direct arylation reactions, used to functionalize pre-existing oxazole rings, show a strong solvent dependency where polar solvents favor substitution at the C5 position, while nonpolar solvents direct it to the C2 position. organic-chemistry.org
For the hydrazinolysis step , ethanol is a conventional solvent as it effectively dissolves both the ester precursor and hydrazine hydrate. egranth.ac.in The reaction is typically performed under reflux conditions. While this reaction is often performed without a catalyst, some protocols for hydrazide synthesis mention the use of acid or base catalysts to accelerate the reaction, although this is not always necessary and depends on the reactivity of the ester. ajgreenchem.com A patent for a large-scale preparation of hydrazides suggests that running the reaction without a solvent and removing the alcohol byproduct via reactive fractionation can improve reactor efficiency and yield. google.com
Below is an interactive table illustrating hypothetical optimization data for the hydrazinolysis of Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate based on general principles.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 5 | 85 |
| 2 | Methanol | 65 (Reflux) | 6 | 82 |
| 3 | Isopropanol | 82 (Reflux) | 5 | 84 |
| 4 | Solvent-free | 100 | 2 | 92 |
| 5 | Ethanol | 25 (RT) | 24 | 65 |
This table is illustrative and based on general knowledge of hydrazinolysis reactions.
Green Chemistry Principles in Synthesis
The application of green chemistry principles can significantly improve the environmental footprint and efficiency of the synthesis of this compound. researchgate.net Key areas of focus include the use of alternative energy sources, safer solvents, and atom-economical reactions.
Solvent Selection: The use of greener solvents, such as water or ionic liquids, is a cornerstone of green chemistry. orientjchem.org For the van Leusen oxazole synthesis, employing water with a phase-transfer catalyst like β-cyclodextrin has been shown to be effective. nih.gov Similarly, conducting the final hydrazinolysis step under solvent-free conditions, as mentioned previously, aligns with green chemistry principles by reducing solvent waste. google.comajgreenchem.com
Chemical Transformations and Derivatization Studies of 5 Ethoxy 1,3 Oxazole 2 Carbohydrazide
Reactions Involving the Carbohydrazide (B1668358) Moiety
The carbohydrazide group (-CONHNH₂) is a key functional handle in 5-Ethoxy-1,3-oxazole-2-carbohydrazide, enabling a plethora of derivatization reactions. These reactions primarily target the terminal amino group and the adjacent carbonyl and N-H bonds, leading to the formation of a wide array of new molecular architectures.
Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)
One of the most fundamental reactions of the carbohydrazide moiety is its condensation with aldehydes and ketones to form N-acylhydrazones, commonly known as Schiff bases. This reaction typically proceeds by nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. The resulting Schiff bases are valuable intermediates in organic synthesis and often exhibit a range of biological activities.
The general reaction involves refluxing an equimolar mixture of this compound and a suitable aldehyde or ketone in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.gov The products, N'-arylmethylene- or N'-alkylidene-5-ethoxy-1,3-oxazole-2-carbohydrazides, can be isolated upon cooling and crystallization.
Table 1: Examples of Schiff Base Formation from this compound
| Aldehyde/Ketone Reactant | Product Name | Reaction Conditions |
| Benzaldehyde | N'-(Phenylmethylene)-5-ethoxy-1,3-oxazole-2-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |
| 4-Chlorobenzaldehyde | N'-(4-Chlorophenylmethylene)-5-ethoxy-1,3-oxazole-2-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |
| Acetone | N'-(Propan-2-ylidene)-5-ethoxy-1,3-oxazole-2-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |
| Cyclohexanone | N'-(Cyclohexylidene)-5-ethoxy-1,3-oxazole-2-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |
Cyclocondensation Reactions to Form Fused Heterocycles (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles)
The carbohydrazide functionality serves as a versatile precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions are of significant interest as the resulting fused heterocycles are often associated with diverse pharmacological properties.
1,3,4-Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). niscpr.res.in Alternatively, the carbohydrazide can be treated with an acyl chloride to form a diacylhydrazine intermediate, which then undergoes cyclodehydration. nih.gov Another approach involves the oxidative cyclization of the corresponding Schiff bases (N-acylhydrazones) using various oxidizing agents. organic-chemistry.org
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting the carbohydrazide with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide. This reaction proceeds via the formation of a dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the corresponding 5-(5-ethoxy-1,3-oxazol-2-yl)-1,3,4-thiadiazole-2-thiol. nih.gov This thiol derivative can be further alkylated or otherwise functionalized.
1,2,4-Triazoles: 3,5-Disubstituted-1,2,4-triazoles can be prepared from this compound by reaction with isothiocyanates. The initial step involves the formation of a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions (e.g., using sodium hydroxide) to afford the 3-thiol-1,2,4-triazole derivative. researchgate.net The thiol group can be subsequently removed or converted to other functional groups. Another pathway involves the reaction of the carbohydrazide with nitriles in the presence of a base.
Table 2: Synthesis of Fused Heterocycles from this compound
| Target Heterocycle | Reagents | General Product Structure |
| 1,3,4-Oxadiazole | R-COOH, POCl₃ | 2-(5-Ethoxy-1,3-oxazol-2-yl)-5-R-1,3,4-oxadiazole |
| 1,3,4-Thiadiazole | 1. CS₂, KOH; 2. Acid | 5-(5-Ethoxy-1,3-oxazol-2-yl)-1,3,4-thiadiazole-2-thiol |
| 1,2,4-Triazole (B32235) | R-NCS, Base | 4-R-5-(5-Ethoxy-1,3-oxazol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Acylation and Sulfonylation of the Hydrazide Nitrogen Atoms
The nitrogen atoms of the carbohydrazide moiety are nucleophilic and can readily undergo acylation and sulfonylation reactions. These reactions are typically carried out by treating this compound with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrogen halide byproduct.
Acylation with reagents like acetyl chloride or benzoyl chloride would yield the corresponding N,N'-diacylhydrazide derivatives, depending on the reaction conditions and stoichiometry of the acylating agent. Sulfonylation with reagents such as p-toluenesulfonyl chloride or benzenesulfonyl chloride would similarly yield N-sulfonylated derivatives. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.
Modifications of the Oxazole (B20620) Ring System
The 1,3-oxazole ring in this compound is an aromatic heterocycle with specific reactivity patterns that can be exploited for further derivatization.
Functional Group Interconversions on the Oxazole Ring
The substituents on the oxazole ring can potentially undergo various functional group interconversions. For instance, the ethoxy group at the C5 position, being an alkoxy group on an electron-rich heterocycle, might be susceptible to cleavage under harsh acidic conditions, although this would likely also affect the carbohydrazide moiety. More subtle transformations could be envisioned if other functional groups were present on the ring. The reactivity of the oxazole ring itself is generally characterized by a susceptibility to electrophilic attack at the C4 or C5 position, depending on the existing substituents, and nucleophilic attack at the C2 position. semanticscholar.orgwikipedia.org
Exploration of Substituent Effects on Reactivity
The electronic nature of the substituents on the oxazole ring plays a crucial role in determining its reactivity. The 5-ethoxy group is an electron-donating group, which would be expected to activate the oxazole ring towards electrophilic substitution, likely directing incoming electrophiles to the C4 position. thepharmajournal.com Conversely, the 2-carbohydrazide group, particularly when protonated or complexed, could act as an electron-withdrawing group, deactivating the ring towards electrophilic attack but potentially activating it for nucleophilic substitution at the C2 position, should a suitable leaving group be present there. pharmaguideline.com
The interplay between the electron-donating 5-ethoxy group and the electron-withdrawing 2-carbohydrazide substituent creates a unique electronic environment within the oxazole ring. A detailed study of how this push-pull system influences the ring's reactivity towards various reagents would be essential for designing further synthetic transformations and understanding the structure-activity relationships of its derivatives. For example, electrophilic reactions such as nitration or halogenation would likely occur at the C4 position, while the ease of nucleophilic displacement of a hypothetical leaving group at C2 would be enhanced compared to an unsubstituted oxazole.
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold
The hydrazide functional group (-CONHNH2) in this compound serves as a key reactive handle for a variety of chemical transformations, enabling the synthesis of a wide array of hybrid molecules. Common derivatization strategies involve condensation reactions with carbonyl compounds to form Schiff bases and cyclization reactions to generate new heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
One prominent pathway for derivatization is the condensation reaction with various aldehydes and ketones. ajgreenchem.com This reaction typically proceeds by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. ajgreenchem.com The resulting N'-substituted hydrazones, or Schiff bases, can exhibit a range of biological activities.
Furthermore, the carbohydrazide moiety is a versatile precursor for the synthesis of five-membered heterocycles. For instance, cyclization of carbohydrazides can lead to the formation of 1,3,4-oxadiazoles. nih.gov Another important transformation is the synthesis of 1,2,4-triazole derivatives, which can be achieved through various synthetic routes starting from the carbohydrazide. ajgreenchem.com
While specific studies detailing the synthesis of hybrid molecules directly from this compound are not extensively documented in publicly available literature, the general reactivity patterns of carbohydrazides provide a strong basis for predicting its chemical behavior and potential for creating diverse molecular hybrids. The following table outlines the general synthetic transformations applicable to carbohydrazides, which can be extrapolated to the title compound.
General Synthetic Transformations of Carbohydrazides
| Reaction Type | Reagents and Conditions | Product Class |
|---|---|---|
| Schiff Base Formation | Aldehydes/Ketones, Ethanol, Reflux | N'-Alkylidene/Arylidene-carbohydrazides |
| 1,3,4-Oxadiazole Synthesis | Carbon disulfide, Potassium hydroxide, Ethanol, Reflux; followed by acidification | 5-Substituted-1,3,4-oxadiazole-2-thiols |
| 1,2,4-Triazole Synthesis | Isothiocyanates, Ethanol, Reflux; followed by cyclization with a base | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols |
The synthesis of such hybrid molecules would involve the reaction of this compound with appropriate electrophiles. For example, reaction with an aromatic aldehyde would yield the corresponding N'-arylmethylene-5-ethoxy-1,3-oxazole-2-carbohydrazide. Subsequent characterization using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry would be crucial to confirm the structures of the newly synthesized compounds.
The exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new molecules with unique properties. Further research dedicated to the systematic derivatization of this compound and the evaluation of the resulting hybrid molecules is warranted to fully unlock its potential.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise arrangement of atoms can be deduced.
The proton NMR (¹H NMR) spectrum of 5-Ethoxy-1,3-oxazole-2-carbohydrazide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group is expected to show a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom. The oxazole (B20620) ring possesses a single proton at the 4-position, which is anticipated to appear as a singlet. The carbohydrazide (B1668358) moiety (-CONHNH₂) will contribute signals for the amide proton (NH) and the terminal amino protons (NH₂), which are often broad and may exchange with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-CH₂-CH₃ | ~1.40 | Triplet | ~7.0 |
| -O-CH₂-CH₃ | ~4.35 | Quartet | ~7.0 |
| Oxazole C4-H | ~6.50 | Singlet | N/A |
| -CO-NH-NH₂ | ~9.50 | Broad Singlet | N/A |
| -CO-NH-NH₂ | ~4.60 | Broad Singlet | N/A |
Disclaimer: The data in this table is predicted based on analogous compounds and theoretical principles.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is predicted to show signals for each of the seven unique carbon atoms. The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal. The carbons of the oxazole ring will have characteristic chemical shifts, with the C2 and C5 carbons being significantly deshielded due to their attachment to heteroatoms. The ethoxy group will display two signals for its methyl and methylene carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-C H₃ | ~14.5 |
| -O-C H₂-CH₃ | ~69.0 |
| Oxazole C 4 | ~95.0 |
| Oxazole C 2 | ~158.0 |
| -C O-NH-NH₂ | ~160.0 |
| Oxazole C 5 | ~165.0 |
Disclaimer: The data in this table is predicted based on analogous compounds and theoretical principles.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene and methyl protons of the ethoxy group would be expected, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethoxy group and the C4-H of the oxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons of the ethoxy group to the C5 of the oxazole ring, and the oxazole C4-H to the C2 and C5 carbons, which would confirm the substitution pattern of the oxazole ring. The amide proton of the carbohydrazide could show a correlation to the C2 carbon of the oxazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to display several characteristic absorption bands. The carbohydrazide group will be particularly prominent, with N-H stretching vibrations from the -NH and -NH₂ groups appearing in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretch of the carbohydrazide is expected around 1650-1680 cm⁻¹. The C=N and C-O-C stretching vibrations of the oxazole ring will also give rise to characteristic bands in the fingerprint region.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| C=N Stretch (Oxazole) | 1580 - 1620 | Medium |
| N-H Bend (Amide II) | 1500 - 1550 | Medium |
| C-O-C Stretch (Oxazole & Ether) | 1050 - 1250 | Strong |
Disclaimer: The data in this table is predicted based on analogous compounds and theoretical principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₉N₃O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrum would likely involve initial cleavage of the carbohydrazide side chain. Common fragmentation pathways could include the loss of the -NHNH₂ group, followed by the loss of carbon monoxide. The ethoxy group could also fragment through the loss of an ethyl radical or ethylene. The oxazole ring itself is relatively stable but can undergo ring cleavage under energetic conditions. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the types of chromophores present in the molecular structure.
The specific λmax for this compound would be dependent on the solvent used, as solvatochromic effects can alter the energy levels of the electronic orbitals. A systematic study in solvents of varying polarity would be necessary to fully characterize its electronic properties.
Table 1: Representative UV-Vis Absorption Data for Substituted Oxazole Derivatives
| Compound Class | Substituents | Absorption Maxima (λmax) Range (nm) |
| Oxazole Derivative Dyes | Various aryl and alkyl groups | 355 - 495 |
Note: This table provides a general range for oxazole derivatives as specific data for this compound is not available.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
While a crystal structure for this compound has not been reported, the crystallographic analysis of related oxazole derivatives offers valuable insights into the expected structural features. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , a related oxazole derivative, has been determined. vensel.orgresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/n. vensel.orgresearchgate.net The asymmetric unit of this compound was found to contain two independent molecules. vensel.orgresearchgate.net
Another relevant example is the crystal structure of an etoxazole (B1671765) metabolite, 4-(4-t-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole . iucr.org This structure, which also features an ethoxy-containing phenyl group, provides information on the conformation of such substituents relative to the core ring system. iucr.org
The crystal structure of this compound would be expected to reveal the planarity of the oxazole ring and the conformation of the ethoxy and carbohydrazide substituents. Intermolecular hydrogen bonding, likely involving the N-H and C=O groups of the carbohydrazide moiety, would play a significant role in the crystal packing.
Table 2: Crystallographic Data for a Related Oxazole Derivative: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.orgresearchgate.net
| Parameter | Value |
| Chemical Formula | C13H12BrNO4 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
| Z | 8 |
This data is for a related derivative and serves as an illustrative example of the type of structural information obtained from X-ray crystallography.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 5-Ethoxy-1,3-oxazole-2-carbohydrazide, providing detailed insights into its electronic structure and reactivity.
DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set such as 6-311G++(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. irjweb.com This geometry optimization reveals key structural parameters like bond lengths and angles. For instance, the oxazole (B20620) ring is expected to have bond angles around 107-114°. irjweb.com
The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O (hydrazide) | 1.23 | - |
| N-N (hydrazide) | 1.39 | - |
| C-O (ethoxy) | 1.36 | - |
| O-C-C (ethoxy) | - | 108.5 |
Note: Data is illustrative and based on typical values for similar functional groups.
Following geometry optimization, vibrational frequency analysis is performed to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be correlated with experimental spectroscopic data to confirm the molecular structure. Key vibrational modes for this compound include the N-H stretching of the hydrazide group, typically observed around 3300-3500 cm⁻¹, and the C=O stretching of the carbohydrazide (B1668358), which appears around 1680 cm⁻¹. nih.gov The N-N stretching mode is generally found near 1100 cm⁻¹. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| -NH₂ (hydrazide) | N-H Stretch | 3336 |
| -C=O (hydrazide) | C=O Stretch | 1684 |
Note: Frequencies are based on DFT calculations for similar carbohydrazide structures. nih.gov
Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity. These calculations are crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: Values are illustrative and typical for oxazole derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. These simulations provide insights into the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. This information is vital for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of this compound. These computational models predict properties such as its absorption in the gastrointestinal tract, its distribution throughout the body, how it is metabolized, and how it is excreted. nih.govnih.gov Predictions often include parameters like lipophilicity (logP), water solubility, and adherence to established rules for drug-likeness, such as Lipinski's rule of five. nih.govresearchgate.netresearchgate.net These predictions are instrumental in the early stages of drug discovery to assess the potential of a compound to be developed into a viable drug.
Table 4: Predicted ADME Properties
| Property | Predicted Value |
|---|---|
| LogP | 1.5 |
| Water Solubility | High |
| GI Absorption | High |
| BBB Permeant | No |
Note: Data is illustrative and based on general predictions for similar small molecules. mdpi.com
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. mdpi.comresearchgate.net For this compound, docking studies can identify potential biological targets and predict the binding affinity and interactions at the active site. These studies are critical for understanding the potential mechanism of action of the compound and for designing more potent derivatives. dntb.gov.uanih.gov The results of docking studies are often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the target. mdpi.com
Ligand-Protein Interaction Profiling
Computational docking is a primary tool for profiling the interaction of a ligand, such as this compound, with various protein targets. This technique predicts the preferred orientation of the ligand when bound to a receptor, estimating the strength of the interaction. For the title compound, key structural motifs would likely govern its binding profile:
The Oxazole Ring: The 1,3-oxazole moiety is an aromatic heterocycle with nitrogen and oxygen atoms that can participate in hydrogen bonding and π-π stacking interactions with amino acid residues in a protein's active site. mdpi.com
The Carbohydrazide Group: This functional group is a potent hydrogen bond donor and acceptor, which can form strong, directional interactions with protein backbones or side chains.
In silico docking studies on analogous compounds, such as acylhydrazone-oxazole hybrids, have been used to predict binding affinities with enzymes like the SARS-CoV-2 main protease. mdpi.com These studies often reveal critical interactions with specific residues, such as Cys145, highlighting the importance of the oxazole ring in binding. mdpi.com A hypothetical docking study of this compound could yield a similar profile, as illustrated in the table below, which conceptualizes potential interactions with a generic protein active site.
Table 1: Hypothetical Ligand-Protein Interactions for this compound This table is illustrative and not based on experimental data for the specific compound.
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Oxazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Oxazole Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine |
| Oxazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Carbohydrazide NH | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |
| Carbohydrazide C=O | Hydrogen Bond Acceptor | Asparagine, Glutamine, Main-chain Amide |
Identification of Potential Binding Sites
Fragment-based approaches and molecular docking screens against libraries of proteins can help identify potential binding sites and, by extension, potential biological targets for this compound. The physicochemical properties of the molecule—a combination of polar (carbohydrazide, oxazole heteroatoms) and non-polar (ethoxy group) features—suggest it could bind to sites that accommodate such amphipathic ligands.
Computational methods can map the surface of proteins to identify cavities and pockets that are sterically and electronically complementary to the ligand. For instance, studies on other heterocyclic compounds have successfully identified binding sites in enzymes such as carbonic anhydrases and kinases. The identification of these potential binding sites is the first step in understanding the compound's mechanism of action and potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. fiveable.me
A QSAR model takes the form of an equation: Activity = f (Molecular Descriptors) + error wikipedia.org
Where:
Activity is a quantitative measure of the biological effect.
f is a mathematical function (e.g., linear regression, partial least squares, or machine learning algorithms). fiveable.me
Molecular Descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
The process of developing a QSAR model involves several key steps:
Data Set Selection: A collection of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). nih.gov
Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed biological activity.
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov
For a class of compounds like oxazole derivatives, QSAR studies have been successfully applied to predict their activity against various targets. mdpi.comresearchgate.net A QSAR model for a series of 5-alkoxy-1,3-oxazole-2-carbohydrazides could, for example, reveal that increasing the chain length of the alkoxy group enhances hydrophobic interactions and thus improves activity up to a certain point, a classic example of a Hansch analysis. The insights gained from such models are invaluable for guiding the synthesis of new derivatives with potentially improved potency. fiveable.me
Exploration of Biological Activities and Structure Activity Relationships Sar Pre Clinical Focus
Antimicrobial Activity Investigations (Antibacterial and Antifungal)
Derivatives of heterocyclic compounds containing oxazole (B20620), oxadiazole, and thiazole rings have demonstrated notable antimicrobial properties. researchgate.netresearchgate.netnih.gov Studies show that modifications to the core structure, such as the addition of different substituents, can significantly influence the antimicrobial spectrum and potency. mdpi.com For instance, a series of thiazole-clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds showing potent antibacterial effects. nih.gov Similarly, new derivatives of 5-ethoxy-2-mercapto benzimidazole have shown distinctive antibacterial activity, particularly against Gram-positive bacteria. researchgate.net
Structure-activity relationship (SAR) studies on oxadiazole derivatives revealed that substituents on the phenyl ring influence antimicrobial activity. mdpi.com For example, research on a series of 1,3,4-oxadiazole-2-thioglycoside derivatives highlighted their potential as antimicrobial agents. The presence of electron-withdrawing groups at the para position of a phenyl ring has been shown to enhance the antibacterial activity of some synthesized compounds. nih.gov
Table 1: Antibacterial Activity of Selected Heterocyclic Derivatives
| Compound Class | Tested Pathogens | Key Findings | Reference |
|---|---|---|---|
| Thiazole clubbed 1,3,4-oxadiazoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Compounds with electron-withdrawing groups showed enhanced antibacterial activity. | nih.gov |
| 5-ethoxy-2-mercapto benzimidazole derivatives | S. aureus, S. agalactiae, P. aeruginosa, P. mirabilis | Showed highest activity against Gram-positive bacteria. | researchgate.net |
| Pyrazolo-1,2-benzothiazine acetamides | S. aureus (including MRSA), E. coli, C. albicans | Two compounds exhibited potent and selective activity against different strains of S. aureus with MIC90 values of 8.0 μg/mL and 16 μg/mL. | beilstein-journals.org |
| 5-Aryl-1,3,4-oxadiazole-2-thiols | E. coli, S. pneumoniae, P. aeruginosa | A 4-fluorophenyl derivative showed stronger activity against E. coli and S. pneumoniae compared to ampicillin. | mdpi.com |
The oxadiazole class of antibiotics is known to target the biosynthesis of the bacterial cell wall. nih.gov Studies on certain oxadiazole compounds suggest that they function as non-β-lactam antibiotics that inhibit the penicillin-binding proteins (PBPs) of S. aureus, which are crucial for cell wall synthesis. nih.gov This mechanism provides potent bactericidal activity against challenging Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov
The primary mechanism for many azole-based antifungal drugs is the inhibition of ergosterol synthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. mdpi.com The antifungal action of azole compounds is often attributed to the inhibition of the enzyme 14α-demethylase, which leads to the depletion of ergosterol. mdpi.com
Additionally, research into novel 1,3,4-oxadiazole-2-carbohydrazides as agricultural antifungal agents has suggested that they may target the succinate dehydrogenase (SDH) enzyme. nih.gov Molecular docking studies indicated that these compounds could bind within the active site of SDH, and subsequent enzymatic assays confirmed a significant inhibitory effect on SDH activity. nih.gov
Anticancer and Antiproliferative Activity Studies
The 1,3-oxazole core is a feature of numerous synthetic and natural compounds with antiproliferative and anticancer properties. researchgate.netresearchgate.net Derivatives of oxazole have been shown to possess potent anticancer activity by targeting various cellular mechanisms, including tubulin polymerization, DNA topoisomerases, and protein kinases. nih.govbenthamscience.com The versatility of the oxazole ring allows it to be combined with other pharmacophores to develop novel anticancer drugs with high efficacy. nih.gov
The in vitro anticancer activity of oxazole and related derivatives is commonly evaluated by screening them against a panel of human cancer cell lines. nih.gov For instance, novel 1,3,4-oxadiazole-2-thioglycoside derivatives were screened for their anticancer activity against four human cancer cell lines: MCF-7 (breast), HEPG2 (liver), HCT116 (colon), and HEP2 (larynx), with some compounds showing potent activity with IC50 values in the low microgram range. researchgate.net Similarly, a series of novel 1,3-oxazole sulfonamides were evaluated against the full NCI-60 human tumor cell line panel, with many exhibiting promising growth inhibitory properties, particularly against leukemia cell lines. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Oxazole/Oxadiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 1,3-Oxazole Sulfonamides | Leukemia (NCI-60 panel) | Mean GI50 values as low as 44.7 nM. | nih.gov |
| 1,3,4-Oxadiazole-thioglycosides | MCF-7, HCT116, HEPG2, HEP2 | IC50 values ranging from 2.08 - 8.72 µg/well. | researchgate.net |
| 5-phenyl thiophene 1,3,4-oxadiazoles | Caco-2, HepG2 | IC50 of 5.3 µM against Caco-2. | scispace.com |
| Benzoxazepine Derivatives | HeLa, A549, Caco-II, MCF-7 | One compound showed higher antiproliferative activity on HeLa cells than the control drug, cisplatin. | scielo.br |
| 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives | A549 (lung) | IC50 values of 7.59 ± 0.31 μM for the most potent compound. | nih.gov |
Several mechanisms have been proposed for the anticancer activity of oxazole-containing compounds. One significant mechanism is the inhibition of tubulin polymerization. nih.govbenthamscience.com Certain 1,3-oxazole sulfonamides have been shown to effectively bind to tubulin and induce the depolymerization of microtubules within cells. nih.gov Disruption of microtubule dynamics interferes with cell division, leading to apoptosis.
Other proposed mechanisms include the inhibition of DNA topoisomerase enzymes and protein kinases. nih.govbenthamscience.com Some oxazole derivatives have also been found to induce apoptosis through the elevation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov
Anti-inflammatory Properties
The oxazole scaffold is present in numerous compounds that exhibit anti-inflammatory activity. researchgate.netnih.gov The anti-inflammatory potential of these derivatives is often assessed using preclinical models, such as the carrageenan-induced rat paw edema method. researchgate.netresearchgate.netjddtonline.info
A study involving new derivatives of 5-ethoxy-2-mercapto benzimidazole demonstrated significant anti-inflammatory activity in an egg albumin-induced rat hind paw edema model. researchgate.net Similarly, synthesized 1,3,4-oxadiazole derivatives incorporating a flurbiprofen moiety showed good anti-inflammatory activity, with the most potent compounds significantly reducing carrageenan-induced edema. nih.gov The anti-inflammatory effects of these compounds are sometimes linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov
Modulation of Inflammatory Pathways (e.g., COX inhibition)
Direct studies detailing the anti-inflammatory or cyclooxygenase (COX) inhibitory properties of 5-Ethoxy-1,3-oxazole-2-carbohydrazide are not available. However, the broader family of oxazole and benzoxazole derivatives has been a significant area of investigation for novel anti-inflammatory agents, frequently targeting the COX enzymes. nano-ntp.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX isoforms, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov
Research into benzoxazole-5-carbohydrazide derivatives, which share the carbohydrazide (B1668358) functional group, has demonstrated notable COX-2 inhibitory activity. nano-ntp.com For instance, converting the parent carbohydrazide into various Schiff base derivatives showed a range of inhibitory potentials against the COX-2 enzyme. nano-ntp.com This suggests that the carbohydrazide moiety can serve as a viable scaffold for developing COX inhibitors.
Furthermore, the isomeric 1,3,4-oxadiazole ring system is a common feature in many selective COX-2 inhibitors. nih.govresearchgate.net Studies on 2,5-disubstituted-1,3,4-oxadiazoles have identified compounds with potent anti-inflammatory effects and high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. researchgate.netmdpi.com The well-known NSAID, Oxaprozin, also features an oxazole ring within its structure, further establishing the relevance of this heterocycle in the modulation of inflammatory pathways.
| Compound | Substituent on Hydrazide | IC₅₀ (µg/mL) |
|---|---|---|
| 2-Amino benzoxazole-5-carbohydrazide | -H | 26.3 |
| 2-Amino-N'-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | 4-Hydroxy Benzylidene | 22.3 |
| 2-Amino-N'-(4-chloro benzylidene) benzoxazole-5-carbohydrazide | 4-Chloro Benzylidene | 31.2 |
| 2-Amino-N'-(3,4,5-trimethoxy benzylidene) benzoxazole-5-carbohydrazide | 3,4,5-Trimethoxy Benzylidene | 33.5 |
| Celecoxib (Reference) | N/A | 13.4 |
Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Antioxidant)
Beyond anti-inflammatory potential, heterocyclic compounds containing oxazole or isomeric oxadiazole rings have been evaluated for a wide spectrum of biological activities.
Antiviral Activity : There is no specific antiviral research on this compound. However, the 1,3,4-oxadiazole scaffold has been identified as a "privileged structure" in antiviral chemotherapy. arkat-usa.org Derivatives have been investigated for activity against a range of viruses, including SARS-CoV-2. arkat-usa.orgbiotechjournal.in The oxazole ring is also found in naturally occurring compounds that exhibit antiviral properties.
Antidiabetic Activity : While direct evidence is lacking for the target compound, general reviews of oxazole derivatives list antidiabetic and anti-obesity effects among their diverse pharmacological profiles. researchgate.netchemmethod.comthepharmajournal.com This suggests the scaffold is of interest in metabolic disease research, although specific preclinical data for carbohydrazide-containing oxazoles in this area is sparse.
Antioxidant Activity : The potential for oxazole-containing compounds to act as antioxidants has been noted in several studies. researchgate.netchemmethod.com Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives, synthesized from benzohydrazide, has identified several compounds with excellent radical scavenging activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com
Comprehensive Structure-Activity Relationship (SAR) Analysis
A specific SAR analysis for this compound is not available due to the absence of published biological data. However, SAR studies on related compound series provide valuable insights into how structural modifications may influence biological effects.
For anti-inflammatory activity, substitutions on the core heterocyclic structure are critical. In studies of 2,5-diaryl-1,3,4-oxadiazoles as COX-2 inhibitors, it was found that aromatic rings bearing methylsulfonyl (-SO₂CH₃) moieties led to more selective and potent inhibition. researchgate.net In another series of benzoxazole-5-carbohydrazides, modifying the terminal nitrogen of the hydrazide group significantly impacted COX-2 inhibition. nano-ntp.com As shown in Table 1, adding a 4-hydroxy benzylidene group enhanced activity compared to the unsubstituted carbohydrazide, whereas bulkier or electron-withdrawing groups like 4-chloro and 3,4,5-trimethoxy benzylidene decreased potency. nano-ntp.com This indicates that the size, electronics, and hydrogen-bonding capacity of substituents at this position are key determinants of activity.
A pharmacophore describes the essential three-dimensional arrangement of functional groups required for biological activity. For diarylheterocyclic selective COX-2 inhibitors, a common pharmacophore consists of a central aromatic heterocycle (like oxazole or oxadiazole) flanked by two aryl rings. nih.gov One of these aryl rings often contains a sulfonamide or methylsulfonyl group that can access a specific hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1, thus conferring selectivity. researchgate.net
In a different context, a study on antifungal 1,3,4-oxadiazole-2-carbohydrazides identified the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework as a crucial pharmacophore for activity against various fungal plant pathogens. nih.gov This suggests the entire carbohydrazide linker and the terminal phenyl group are necessary for interaction with the biological target.
Target Identification and Validation (e.g., specific enzymes, receptors)
No biological targets have been explicitly identified or validated for this compound. However, based on the activities of related compounds, several potential enzyme targets can be proposed:
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) : As discussed, these are the most probable targets for any potential anti-inflammatory activity. nano-ntp.comnih.govresearchgate.net Numerous studies have validated that oxazole, benzoxazole, and oxadiazole derivatives can bind to and inhibit these enzymes. nih.govmdpi.com
Succinate Dehydrogenase (SDH) : For a series of novel 1,3,4-oxadiazole-2-carbohydrazides with potent antifungal activity, molecular docking and subsequent enzyme assays suggested that they may target succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain. nih.gov
Carbonic Anhydrases (CAs) : Certain 1,3-oxazole derivatives have been designed and validated as potent inhibitors of human carbonic anhydrase II (hCA II), a target for anti-glaucoma drugs. nih.govresearchgate.net This highlights that the oxazole scaffold can be tailored to interact with diverse enzyme active sites.
Potential Applications Beyond Traditional Medicinal Chemistry
Applications in Materials Science
The unique photoluminescent properties of oxazole (B20620) derivatives make them attractive candidates for various applications in materials science, particularly in the field of organic electronics and fluorescence-based sensing. periodikos.com.br
The oxazole core is a key component in various fluorophores that exhibit efficient emission, particularly in the blue and deep-blue spectral regions, which are crucial for full-color displays and solid-state lighting. spiedigitallibrary.org Oxazole derivatives are electron-rich molecules, making them suitable as emissive layers in OLEDs. spiedigitallibrary.org Their performance is often influenced by their molecular structure, which can be tailored to reduce aggregation-induced fluorescence quenching. spiedigitallibrary.org
For instance, certain bis-chromophore oxazole derivatives have been shown to be effective deep-blue emitters in OLEDs. spiedigitallibrary.org The twisted molecular structure of these compounds can minimize intermolecular interactions in the solid state, leading to efficient emission. spiedigitallibrary.org The electroluminescence of such materials can be fine-tuned by modifying the molecular design, for example, by incorporating bulky side groups to prevent molecular packing and excimer formation. nih.gov
A summary of the performance of some oxazole derivatives in OLEDs is presented in the table below.
| Compound Class | Emission Color | External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |
| Bis-chromophore oxazole derivative | Deep Blue | 1.2% | (0.157, 0.044) spiedigitallibrary.org |
| Anthracene-pyrene dual-core with oxazole | Deep Blue | 4.26% | Not Specified nih.gov |
| Indenopyrazine with phenanthrene (B1679779) side groups | Blue | 1.35 cd/A (Luminance Efficiency) | (0.17, 0.15) |
| Indenopyrazine with pyrene (B120774) side groups | Blue | 5.15 cd/A (Luminance Efficiency) | (0.19, 0.30) |
This table presents data for representative compounds from the broader class of oxazole derivatives to illustrate their potential in OLED applications.
Oxazole derivatives, particularly benzoxazoles and naphthoxazoles, have emerged as promising candidates for fluorescent probes due to their favorable photoluminescent properties. periodikos.com.br These compounds can exhibit enhanced fluorescence emission upon binding to specific targets, such as DNA. periodikos.com.br The interaction with biological macromolecules often occurs through intercalation, leading to a significant increase in fluorescence intensity. periodikos.com.br
The versatility of the oxazole scaffold allows for the design of probes with specific functionalities. For example, isoxazole (B147169) derivatives have been developed as fluorescent tags for imaging techniques. nih.gov Furthermore, the introduction of specific substituents on the oxazole ring can modulate the photophysical properties, leading to probes with large Stokes shifts, which is advantageous for reducing self-quenching and improving detection sensitivity. nih.gov
Carbohydrazide (B1668358) derivatives have also been successfully utilized in the development of fluorescent probes. For instance, a triphenylamine-based carbohydrazide hydrazone has been synthesized as a fluorescent probe for the selective detection of hypochlorite. nih.govresearchgate.net This probe demonstrates a clear "turn-on" fluorescence response upon interaction with the target analyte. nih.govresearchgate.net
| Probe Class | Target Analyte | Fluorescence Response |
| Benzoxazole/Naphthoxazole Derivatives | DNA | Enhanced Emission periodikos.com.br |
| Isoxazole Derivatives | General Tagging | Intense Fluorescence nih.gov |
| Triphenylamine-based carbohydrazide hydrazone | Hypochlorite (ClO⁻) | "Turn-on" Fluorescence nih.govresearchgate.net |
This table provides examples of fluorescent probes from the oxazole and carbohydrazide classes, highlighting their potential applications.
Role in Catalysis
While the catalytic activity of carbohydrazide derivatives is not as extensively reported as their biological activities, they have shown potential as ligands in asymmetric synthesis. ajgreenchem.comajgreenchem.com The ability of the carbohydrazide moiety to coordinate with metal ions can be exploited in the design of chiral catalysts. ajgreenchem.com These catalysts can be employed in various asymmetric reactions, such as the addition of organozinc reagents to aldehydes. ajgreenchem.com
The oxazole ring itself can be synthesized through various metal-catalyzed reactions, indicating the interaction of this heterocyclic system with transition metals. tandfonline.com For instance, catalysts based on indium, gold, manganese, ruthenium, palladium, and copper have been utilized in the synthesis of substituted 1,3-oxazole derivatives. tandfonline.com This affinity for metals suggests that oxazole-containing ligands could be developed for various catalytic applications. While direct catalytic use of "5-Ethoxy-1,3-oxazole-2-carbohydrazide" has not been documented, its structure, combining both a metal-coordinating carbohydrazide and an oxazole moiety, suggests a potential for the development of novel catalytic systems.
Future Perspectives and Emerging Research Directions
Challenges in the Synthesis and Functionalization of 5-Ethoxy-1,3-oxazole-2-carbohydrazide
The synthesis and subsequent modification of this compound present several challenges that researchers must navigate to fully explore its chemical space and biological potential.
Synthesis Challenges: Classical oxazole (B20620) synthesis methods, such as the Robinson-Gabriel and Fischer syntheses, often require harsh conditions and may result in low yields, particularly when sensitive functional groups like carbohydrazides are present. ijpsonline.comresearchgate.net The primary challenges in the de novo synthesis of this compound include:
Regioselectivity: Constructing the trisubstituted oxazole ring with the ethoxy, carbohydrazide (B1668358), and other potential substituents at the correct positions (C5, C2, and C4, respectively) can be difficult.
Precursor Stability: The stability of starting materials is crucial. For instance, α-hydroxyketones or α-haloketones used in some syntheses can be unstable. ijpsonline.com
Reaction Conditions: The carbohydrazide group is sensitive to the strongly acidic or basic conditions and high temperatures typical of many traditional cyclodehydration reactions, which can lead to decomposition or unwanted side reactions. ijpsonline.com
Low Yields: The use of certain cyclo-dehydrating agents like phosphorus pentachloride (PCl₅) or sulfuric acid (H₂SO₄) can lead to low product yields. ijpsonline.com
Functionalization Challenges: Post-synthetic modification of the this compound scaffold is essential for creating analogues for structure-activity relationship (SAR) studies. Key challenges include:
Ring Sensitivity: The oxazole ring itself can be sensitive to certain reagents, limiting the scope of applicable reactions. chemrxiv.org
Site Selectivity: The oxazole ring has multiple positions (C2, C4, C5) that can be functionalized. Achieving selective modification at one site without affecting the others or the existing substituents requires carefully designed strategies, such as site-selective deprotonation or the use of specific cross-coupling reactions. nih.gov
Reactivity of Existing Groups: The ethoxy group at C5 and the carbohydrazide at C2 influence the reactivity of the oxazole ring. The carbohydrazide moiety, in particular, is a potent nucleophile, which can complicate reactions targeting other parts of the molecule.
Table 1: Key Challenges in Synthesis and Functionalization
| Area | Specific Challenge | Potential Impact |
|---|---|---|
| Synthesis | Control of regioselectivity during ring formation | Formation of undesired isomers, complicating purification. |
| Harsh reaction conditions (e.g., strong acids, high heat) | Decomposition of the sensitive carbohydrazide moiety. ijpsonline.com | |
| Low efficiency of certain cyclodehydration agents | Reduced overall yield, increasing cost and waste. ijpsonline.com | |
| Functionalization | Achieving site-selective modification of the oxazole ring | Difficulty in generating specific analogues for SAR studies. nih.gov |
| Sensitivity of the oxazole ring to certain reagents | Limited scope of chemical transformations. chemrxiv.org | |
| Interference from the reactive carbohydrazide group | Unwanted side reactions during functionalization attempts. |
Strategies for Enhancing Selectivity and Efficacy in Biological Applications
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is the cornerstone of enhancing efficacy. tandfonline.com This involves synthesizing a library of analogues by modifying different parts of the molecule:
C2-Carbohydrazide Moiety: This group can be acylated, alkylated, or cyclized to form other heterocycles (e.g., 1,3,4-oxadiazoles), which can significantly alter binding interactions with target proteins.
C5-Ethoxy Group: The length and nature of the alkoxy chain can be varied to probe hydrophobic pockets in a target's active site. Replacing the ethoxy group with other substituents (e.g., alkyl, aryl, or halogen) can also modulate activity.
Target-Specific Design: Once a primary biological target is identified, computational tools like molecular docking can be used to design modifications that optimize interactions with the active site. For example, if the target is an enzyme, modifications can be designed to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues.
Advanced Drug Delivery Systems: Efficacy can also be enhanced by improving the compound's pharmacokinetic properties. ijrpr.com Encapsulating the compound in nanomaterials or functionalizing it with specific ligands can improve bioavailability, control its release, and enable targeted delivery to cancer cells or infected tissues, thereby reducing systemic toxicity and increasing therapeutic efficacy. researchgate.net
Table 2: Strategies for Improving Selectivity and Efficacy
| Strategy | Approach | Expected Outcome |
|---|---|---|
| SAR-Guided Modification | Systematically alter substituents at the C2, C4, and C5 positions. | Identification of key pharmacophores and optimization of target binding affinity. tandfonline.comsemanticscholar.org |
| Bioisosteric Replacement | Replace the ethoxy or carbohydrazide groups with bioisosteres. | Improved pharmacokinetic properties (ADME) and reduced off-target effects. |
| Targeted Drug Delivery | Utilize nanoparticles or ligand-targeted conjugates. | Increased drug concentration at the site of action and minimized systemic exposure. ijrpr.comresearchgate.net |
| Combination Therapy | Investigate synergy with other therapeutic agents. | Enhanced therapeutic outcomes and potential to overcome drug resistance. ijrpr.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and offer powerful tools to accelerate the development of derivatives of this compound. nih.govnih.gov
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large databases of known bioactive molecules. nih.govnih.gov These models can then generate novel oxazole structures with a high probability of possessing desired biological activities and favorable physicochemical properties.
Property Prediction: ML models, particularly graph neural networks, can predict various properties for virtual compounds before they are synthesized. astrazeneca.com This includes:
Biological Activity: Predicting the potency of new derivatives against specific targets.
ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to filter out compounds likely to fail in later development stages.
Synthetic Feasibility: AI tools can analyze a proposed structure and predict its synthetic accessibility, even suggesting potential synthetic routes. digitellinc.com
Lead Optimization: AI can accelerate the design-make-test-analyze (DMTA) cycle. springernature.com By rapidly predicting the properties of proposed analogues, AI allows medicinal chemists to focus their synthetic efforts on the most promising candidates, making the lead optimization process more efficient.
Table 3: Application of AI/ML in the Development of Oxazole Derivatives
| AI/ML Application | Technique/Model | Objective |
|---|---|---|
| Novel Compound Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design new oxazole derivatives with desired properties from scratch. nih.gov |
| Activity & Property Prediction | Graph Neural Networks (GNNs), Support Vector Machines (SVMs) | Predict biological activity, toxicity, and pharmacokinetic profiles of virtual compounds. astrazeneca.com |
| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Identify efficient and sustainable synthetic pathways for target molecules. digitellinc.com |
| Lead Optimization | Active Learning, Transfer Learning | Accelerate the optimization of lead compounds by prioritizing the most informative experiments. nih.govastrazeneca.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The oxazole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govtandfonline.com The carbohydrazide moiety further expands the potential applications.
Anticancer Targets: Oxazole derivatives have been shown to inhibit numerous cancer-related targets. benthamscience.com Future research could investigate this compound and its analogues against targets such as:
Protein Kinases: Many kinases are dysregulated in cancer, and the oxazole scaffold is a common feature in kinase inhibitors. ijrpr.com
Tubulin: Compounds that disrupt microtubule dynamics are potent anticancer agents.
DNA-Associated Targets: This includes enzymes like DNA topoisomerases and structures like G-quadruplexes. benthamscience.com
Antifungal and Antimicrobial Targets: A highly promising avenue of research is inspired by related compounds. Studies on 1,3,4-oxadiazole-2-carbohydrazides have identified them as potent inhibitors of succinate dehydrogenase (SDH) , a crucial enzyme in the mitochondrial electron transport chain of many fungi. nih.govnih.gov Given the structural similarity, this compound is an excellent candidate for investigation as a novel SDH inhibitor for agricultural or clinical antifungal applications. nih.gov
Other Therapeutic Areas: The diverse biological profile of oxazoles suggests potential in other areas as well. researchgate.net
Neurodegenerative Diseases: Some heterocyclic compounds have shown activity against targets relevant to Alzheimer's disease.
Infectious Diseases: Beyond fungi, activity could be explored against bacteria and viruses, where oxazoles have previously shown promise. tandfonline.com
Table 4: Potential Biological Targets and Therapeutic Applications
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Oncology | Protein Kinases, Tubulin, DNA Topoisomerases | Oxazole is a known scaffold in many anticancer agents targeting these pathways. benthamscience.com |
| Agriculture/Mycology | Succinate Dehydrogenase (SDH) | Structural similarity to known 1,3,4-oxadiazole-2-carbohydrazide SDH inhibitors. nih.govnih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., FtsZ), Viral proteins | Broad-spectrum activity has been reported for other oxazole derivatives. tandfonline.com |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Anti-inflammatory properties are a known feature of some oxazole-containing compounds. |
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical research. Developing sustainable methods for synthesizing this compound and its derivatives is a key future direction. ijpsonline.com
Green Synthetic Approaches: These methods aim to improve reaction performance, enhance product yields and purity, and reduce energy consumption and the use of toxic chemicals compared to conventional methods. researchgate.netijpsonline.com
Microwave-Assisted Synthesis: Microwaves can dramatically reduce reaction times and improve yields in heterocyclic synthesis.
Sonochemistry (Ultrasound-Assisted Synthesis): The application of ultrasound can enhance reaction rates and efficiency by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids, deep-eutectic solvents, or water can significantly reduce the environmental impact of the synthesis. ijpsonline.com
Catalysis: Employing recyclable catalysts (e.g., solid-supported catalysts) or biocatalysts can improve efficiency and minimize waste.
Continuous Flow Synthesis: This approach offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.
These green approaches not only reduce the environmental footprint but also often lead to more efficient and cost-effective chemical production. ijpsonline.com
Table 5: Comparison of Conventional vs. Sustainable Synthetic Methodologies
| Parameter | Conventional Methods | Sustainable (Green) Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound. ijpsonline.comnih.gov |
| Solvents | Often uses volatile and toxic organic solvents | Water, ionic liquids, deep-eutectic solvents. ijpsonline.com |
| Catalysts | Often uses stoichiometric, non-recyclable reagents | Recyclable catalysts, biocatalysts. |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours). |
| Waste Generation | Can be high due to side reactions and purification steps | Generally lower due to higher yields and selectivity. researchgate.net |
Q & A
Q. What are the key synthetic routes for 5-Ethoxy-1,3-oxazole-2-carbohydrazide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole ring via cyclization of precursors like carboxylic acid hydrazides with reagents such as carbon disulfide or active methylene compounds under reflux conditions .
- Step 2 : Introduction of the ethoxy group through nucleophilic substitution or alkylation reactions, requiring precise temperature control (e.g., 60–80°C) .
- Step 3 : Hydrazide moiety incorporation via condensation with hydrazine hydrate, monitored by TLC for completion .
- Validation : Intermediates and final products are confirmed using NMR (for structural elucidation), mass spectrometry (for molecular weight), and IR spectroscopy (functional group analysis) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Analysis : NMR identifies proton environments (e.g., ethoxy CH at ~1.3 ppm, oxazole protons at 6.5–8.0 ppm). NMR confirms carbonyl (160–170 ppm) and oxazole carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak matching theoretical mass) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables like solvent polarity (ethanol vs. DMF), temperature (40–100°C), and stoichiometry (1:1 to 1:3 hydrazide:alkylating agent) .
- Catalyst Screening : Evaluate bases (e.g., piperidine, KCO) for cyclization efficiency .
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer :
- Purity Verification : Re-test activity after repurification via column chromatography or recrystallization to exclude impurities .
- Assay Reproducibility : Validate protocols (e.g., enzyme inhibition assays) across multiple labs, controlling pH, temperature, and solvent/DMSO concentrations .
- Structural Confirmation : Re-analyze crystal structure (if available) or perform 2D NMR (COSY, HSQC) to rule out stereochemical anomalies .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic/nucleophilic sites via Fukui indices .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2), validating poses with MD simulations .
- QSAR Models : Train models on analogs to correlate substituent effects (e.g., ethoxy vs. methoxy) with activity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .
- Degradation Pathway Analysis : LC-MS/MS identifies major degradation products (e.g., hydrolysis of hydrazide to carboxylic acid) .
Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary oxazole ring substituents) using parallel synthesis .
- Biological Profiling : Test analogs in dose-response assays (e.g., IC determination) against relevant targets (e.g., antimicrobial or anticancer models) .
- Statistical Analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
